molecular formula C17H15ClN2O3 B10992589 1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10992589
M. Wt: 330.8 g/mol
InChI Key: AHSDGFBWRGZXIT-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the chlorophenyl and hydroxyphenyl groups. Key steps may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Hydroxyphenyl Group: This can be done via nucleophilic substitution or coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(3-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(3-bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Comparison: Compared to these similar compounds, 1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both the chlorophenyl and hydroxyphenyl groups, which may confer distinct chemical reactivity and biological activity. The specific positioning of these groups can influence the compound’s interaction with molecular targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H15ClN2O3/c18-12-2-1-3-14(9-12)20-10-11(8-16(20)22)17(23)19-13-4-6-15(21)7-5-13/h1-7,9,11,21H,8,10H2,(H,19,23)

InChI Key

AHSDGFBWRGZXIT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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